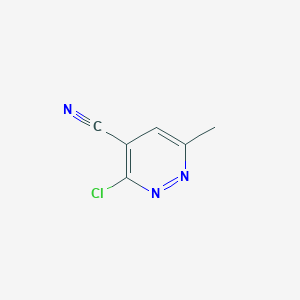

3-Chloro-6-methylpyridazine-4-carbonitrile

描述

属性

IUPAC Name |

3-chloro-6-methylpyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-2-5(3-8)6(7)10-9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHMGLVRHVKMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430-22-4 | |

| Record name | 3-chloro-6-methylpyridazine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 6 Methylpyridazine 4 Carbonitrile

Established Synthetic Routes and Optimizations

Established methods for synthesizing pyridazine (B1198779) derivatives often involve the construction of the heterocyclic ring from acyclic precursors or the functionalization of a pre-existing pyridazine core. These routes are valued for their reliability and scalability.

Direct synthesis of 3-Chloro-6-methylpyridazine-4-carbonitrile can be approached through the sequential functionalization of a simpler pyridazine precursor. A common strategy involves the construction of a pyridazinone ring, followed by chlorination and introduction of the nitrile group.

One plausible and established pathway begins with a pyridazinone intermediate. The chlorination of a hydroxyl group on the pyridazine ring is a standard transformation, frequently accomplished using potent chlorinating agents. Subsequently, the nitrile group can be introduced. For instance, the conversion of a carboxylic acid derivative, such as 3-Chloro-6-methylpyridazine-4-carboxylic acid, into the target carbonitrile can be achieved via a two-step process: formation of a primary amide followed by dehydration.

| Step | Reaction | Typical Reagents |

| 1 | Chlorination of Pyridazinone | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) mdpi.comgoogle.com |

| 2 | Amide Formation | SOCl₂, NH₄OH |

| 3 | Dehydration to Nitrile | P₂O₅, Trifluoroacetic anhydride (B1165640) (TFAA) |

This stepwise approach allows for controlled introduction of the required functional groups, building complexity on a foundational pyridazine structure.

Multicomponent reactions (MCRs) represent an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. tandfonline.com While specific MCRs for this compound are not extensively documented, the principles have been successfully applied to synthesize a wide array of heterocyclic carbonitriles, including pyridine (B92270) and pyrimidine (B1678525) derivatives. tandfonline.comacsgcipr.org

These reactions often proceed through a cascade of elementary steps, such as Knoevenagel condensation and Michael addition, to rapidly build molecular complexity. nih.gov For pyridazine carbonitriles, a hypothetical MCR could involve the condensation of a hydrazine (B178648) derivative with a 1,4-dicarbonyl compound and a cyanide source. The key advantages of MCRs include operational simplicity, reduced reaction times, and the generation of diverse molecular libraries. tandfonline.com

| Feature | Description |

| Efficiency | Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification processes. |

| Atom Economy | Most atoms of the reactants are incorporated into the final product, minimizing waste. acsgcipr.org |

| Diversity | By varying the starting components, a large library of structurally diverse compounds can be generated. tandfonline.com |

The targeted introduction of chloro and nitrile groups onto a pre-formed pyridazine ring is a cornerstone of pyridazine chemistry.

Chlorination: The conversion of pyridazinones (or hydroxypyridazines) to chloropyridazines is a fundamental and widely used transformation. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this purpose. mdpi.comgoogle.com For example, 3,6-dihydroxypyridazine can be converted to 3,6-dichloropyridazine (B152260) using POCl₃. google.com This reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion.

Nitrile Introduction (Cyanation): Introducing a nitrile group can be more challenging. Several methods exist:

From a Halogen: Nucleophilic substitution of a chloro-substituent with a cyanide salt (e.g., CuCN, NaCN) is a viable method, often requiring elevated temperatures or palladium catalysis (the Rosenmund-von Braun reaction).

From an Amine: A Sandmeyer-type reaction, involving the diazotization of an aminopyridazine followed by treatment with a copper(I) cyanide, can be used to install the nitrile group.

C-H Cyanation: Direct C-H cyanation methods are emerging but are less common for pyridazines compared to pyridines. researchgate.net These advanced techniques often involve a tandem process where an in-situ generated dihydropyridine (B1217469) intermediate reacts with an electrophilic cyanide source. researchgate.net

Novel and Emerging Synthetic Protocols

Recent advances in synthetic organic chemistry have provided new tools for the construction of pyridazine rings, with a focus on catalyst-mediated and metal-free approaches that offer improved efficiency, selectivity, and sustainability.

Transition-metal catalysis has enabled powerful methods for constructing heterocyclic rings. scilit.com For pyridazines and related N-heterocycles, catalyst-mediated cycloaddition and cyclization reactions are particularly prominent.

[2+2+2] Cycloadditions: This reaction involves the catalyzed cyclotrimerization of alkynes and nitriles to form pyridine rings. researchgate.net By extension, similar strategies using a nitrogen-containing component, such as an azo compound in place of a nitrile, could theoretically be adapted to form the pyridazine core. Catalysts based on cobalt, ruthenium, and nickel are often employed to mediate these transformations. scilit.comresearchgate.net

Ruthenium-Catalyzed Cycloisomerization: Ruthenium catalysts can mediate the cycloisomerization of specific diynol precursors into unsaturated ketones, which can then be converted to pyridines through a subsequent cyclization-dehydration sequence. nih.gov This highlights the power of catalysts to orchestrate complex bond reorganizations to form aromatic heterocycles.

Copper-Catalyzed Cyclizations: Copper(II) catalysts have been used to promote the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones to furnish 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

| Catalytic Method | Reactants | Catalyst Example | Product Type |

| [2+2+2] Cycloaddition | Diynes, Cyanamides | Ruthenium (Ru) | 2-Aminopyridines researchgate.net |

| 6-endo-trig Cyclization | β,γ-Unsaturated Hydrazones | Copper(II) (Cu) | Dihydropyridazines/Pyridazines organic-chemistry.org |

| Cycloisomerization | Propargyl Diynols | Ruthenium (Ru) | Pyridines nih.gov |

Growing interest in green chemistry has spurred the development of metal-free synthetic methods, which avoid the cost and toxicity associated with heavy metal catalysts. organic-chemistry.org

An important metal-free strategy for pyridazine synthesis is the aza-Diels-Alder reaction . organic-chemistry.orgacs.orgacs.org This reaction typically involves an inverse electron-demand [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile. organic-chemistry.org A highly effective example is the reaction of 1,2,3-triazines (acting as the diene component) with 1-propynylamines (as the dienophile). acs.orgacs.org This approach provides highly regioselective access to substituted pyridazines under simple, neutral, and metal-free conditions. organic-chemistry.org

Other metal-free approaches include the annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by TBAI/K₂S₂O₈, to yield trisubstituted pyridazines. organic-chemistry.org These methods demonstrate that clever manipulation of reactive intermediates can achieve complex ring formations without the need for transition metals. nih.gov

Scale-Up and Process Optimization Considerations for this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production requires significant process optimization to ensure efficiency, safety, cost-effectiveness, and product quality. Key areas of focus include the purification of intermediates and the application of modern reactor technology.

Development of Efficient Purification Techniques for Synthetic Intermediates

The purity of synthetic intermediates is paramount to the success of subsequent reaction steps and the quality of the final product. Common laboratory-scale purification methods for pyridazine derivatives include recrystallization and silica (B1680970) gel column chromatography. google.comnih.gov

Recrystallization: This is a cost-effective method for purifying solid compounds. However, it can be solvent-intensive and may result in significant product loss in the mother liquor, especially if the compound has moderate solubility. Optimizing the solvent system and temperature profiles is critical for maximizing yield and purity on a large scale.

Silica Gel Column Chromatography: While highly effective for separating complex mixtures, column chromatography is often undesirable for large-scale production due to high costs associated with the stationary phase (silica gel) and large volumes of solvent required for elution. google.comarkat-usa.org This generates substantial waste and adds significant operational complexity.

For industrial-scale production, more efficient techniques are necessary. These can include:

Reactive Extraction: Converting impurities into a more easily separable form.

Melt Crystallization: A solvent-free purification method for thermally stable compounds.

Continuous Crystallization: Offers better control over crystal size and purity, leading to a more consistent product with lower operational costs compared to batch crystallization.

Evaluation of Continuous Flow Reactor Applications in Pyridazine Synthesis

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the manufacture of chemicals. mdpi.com In a flow reactor, reactants are continuously pumped through a tube or channel where they mix and react. mdpi.com This methodology offers several advantages, particularly for scale-up.

Key advantages of continuous flow reactors include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control, minimizing the formation of impurities from thermal decomposition.

Improved Safety: The small internal volume of the reactor means that only a small amount of material is reacting at any given time, significantly reducing the risks associated with handling hazardous reagents or exothermic reactions.

Reproducibility and Automation: Flow systems allow for tight control over reaction parameters like temperature, pressure, and residence time, leading to high consistency between batches. They are also readily automated.

Seamless Scale-Up: Increasing production capacity can often be achieved by running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), rather than redesigning a larger reactor vessel.

The table below contrasts batch and continuous flow processing for a hypothetical chlorination step in the synthesis of this compound.

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Process Control | Difficult to maintain uniform temperature; potential for "hot spots" | Precise control over temperature and residence time |

| Safety | Large volumes of hazardous materials present a higher risk | Small reaction volume minimizes risk |

| Efficiency | Downtime between batches for cleaning and setup | Continuous operation maximizes uptime |

| Scale-Up | Requires redesign and re-optimization of the reactor | Achieved by extending run time or numbering-up |

| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility mdpi.com |

The application of continuous flow technology could offer a safer, more efficient, and scalable method for the synthesis of this compound and its intermediates. nih.govrsc.org

Reaction Chemistry and Transformation of 3 Chloro 6 Methylpyridazine 4 Carbonitrile

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C3 position of the pyridazine (B1198779) ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the electron-withdrawing effects of the two nitrogen atoms in the heterocyclic ring and the adjacent carbonitrile group at C4. These features stabilize the intermediate Meisenheimer complex formed during the substitution process, thereby facilitating the displacement of the chloride ion.

Reactivity at the Chlorine Atom: Scope and Selectivity

The C3 position of the pyridazine ring is a key site for functionalization. The chlorine atom acts as a good leaving group, enabling the introduction of a wide array of substituents. The selectivity of these reactions is generally high for the C3 position due to its activation. In related chloropyridazine systems, nucleophilic substitution is a well-established method for derivatization. nih.gov The reaction typically proceeds under conditions that favor the SNAr mechanism, often involving polar solvents and, in some cases, heat or catalysis. The precise conditions depend on the nucleophilicity of the incoming reagent.

Introduction of Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of substituted pyridazine derivatives.

Amines: Reaction with primary and secondary amines (aminolysis) yields 3-amino-6-methylpyridazine-4-carbonitrile derivatives. These reactions are fundamental in the synthesis of new molecular scaffolds for medicinal chemistry.

Thiols: Thiolates (mercaptides) can react to form 3-thioether-substituted pyridazines. The sulfur nucleophile attacks the C3 position, displacing the chloride and forming a new carbon-sulfur bond.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can be used to introduce alkoxy groups, resulting in the formation of 3-alkoxy-6-methylpyridazine-4-carbonitriles.

While specific documented examples for 3-Chloro-6-methylpyridazine-4-carbonitrile are scarce in readily available literature, the general reactivity patterns of chloropyridazines support the feasibility of these transformations.

Mechanistic Investigations of Substitution Pathways

The mechanism for these substitutions is predominantly the nucleophilic aromatic substitution (SNAr) pathway. This two-step process involves:

Addition: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

In some cases, particularly with highly reactive systems or specific reagents, concerted SNAr mechanisms, where bond formation and bond-breaking occur simultaneously, have been proposed. nih.gov However, for most standard nucleophilic substitutions on activated chloro-heterocycles, the stepwise addition-elimination mechanism is the accepted model.

Carbonitrile Group Transformations

The carbonitrile (cyano) group is a versatile functional handle that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction reactions.

Hydrolysis and Derivatization of the Nitrile Functionality

The hydrolysis of the nitrile group in this compound can yield either an amide or a carboxylic acid, depending on the reaction conditions.

Acid or Base-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) under heating typically leads to the full hydrolysis of the nitrile to a carboxylic acid. This reaction proceeds via an intermediate carboxamide. The formation of 3-Chloro-6-methylpyridazine-4-carboxylic acid is a known transformation, as this compound is commercially available. scbt.comchemscene.combldpharm.comapolloscientific.co.uk

Partial Hydrolysis: Under milder, more controlled conditions, it is often possible to stop the hydrolysis at the intermediate amide stage, yielding 3-Chloro-6-methylpyridazine-4-carboxamide.

The resulting carboxylic acid can be further derivatized, for instance, by converting it to an ester or an acid chloride, opening up further synthetic possibilities.

Reductions of the Nitrile Group

The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation is a valuable synthetic tool for introducing a flexible basic side chain. Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a widely used industrial process.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for converting nitriles to primary amines.

Application of these standard reduction methods would be expected to yield (3-chloro-6-methylpyridazin-4-yl)methanamine, though specific examples for this substrate are not prominently featured in the scientific literature.

Electrophilic and Radical Reactions on the Pyridazine Core

The pyridazine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency generally deactivates the ring towards electrophilic aromatic substitution (EAS). researchgate.net The reactivity is often compared to that of nitrobenzene. youtube.com In the case of this compound, the ring is further deactivated by the inductive electron-withdrawing effects of the chloro and cyano groups. While the methyl group at the C-6 position is weakly activating, its effect is insufficient to overcome the substantial deactivation by the ring nitrogens and the other substituents. Consequently, electrophilic substitution on this compound is exceptionally difficult and requires harsh reaction conditions. If a reaction were to be forced, the substitution would be directed to the C-5 position, which is the least deactivated carbon atom on the ring. quimicaorganica.org

In contrast to the challenges of electrophilic substitution, radical reactions offer a more viable pathway for functionalizing the pyridazine core. Minisci-type reactions, which involve the attack of nucleophilic carbon-centered radicals on protonated heteroaromatic bases, are particularly effective for π-deficient rings. researchgate.net For the protonated this compound, radical attack is regioselectively favored at the C-4 and/or C-5 positions of the parent pyridazine system. researchgate.net Given that the C-4 position is already substituted, radical functionalization would be expected to occur predominantly at the C-5 position.

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom at the C-3 position of this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. The electron-deficient nature of the pyridazine ring makes the C-3 position particularly susceptible to oxidative addition, a key step in many catalytic cycles. smolecule.com

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. nih.gov The 3-chloro substituent of the title compound can be effectively displaced by various aryl, heteroaryl, or alkyl groups from corresponding boronic acids or esters. The reaction generally proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base.

Below is a table of representative Suzuki-Miyaura coupling reactions with this compound.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 6-Methyl-3-phenylpyridazine-4-carbonitrile |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 3-(4-Methoxyphenyl)-6-methylpyridazine-4-carbonitrile |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 6-Methyl-3-(thiophen-2-yl)pyridazine-4-carbonitrile |

| Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 3-Cyclopropyl-6-methylpyridazine-4-carbonitrile |

Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, the chloro-substituent at C-3 facilitates a variety of other important cross-coupling methodologies. These reactions further expand the synthetic utility of the pyridazine scaffold.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the pyridazine core with primary or secondary amines. It is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands.

Sonogashira Coupling: This methodology is used to form carbon-carbon bonds between the pyridazine ring and terminal alkynes, employing a co-catalytic system of palladium and copper.

Heck Coupling: The Heck reaction couples the pyridazine halide with alkenes to form substituted alkenes, providing a route to vinyl-substituted pyridazines.

The following table summarizes these cross-coupling possibilities.

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / Xantphos | 6-Methyl-3-morpholinopyridazine-4-carbonitrile |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄ / CuI | 6-Methyl-3-(phenylethynyl)pyridazine-4-carbonitrile |

| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | 6-Methyl-3-styrylpyridazine-4-carbonitrile |

Oxidation and Reduction Chemistry of the Pyridazine Ring System

The nitrogen atoms in the pyridazine ring can undergo oxidation, typically yielding N-oxides. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. arkat-usa.orggoogle.com For this compound, oxidation can potentially occur at either N-1 or N-2, leading to two possible isomeric N-oxides. The regioselectivity of the N-oxidation would be influenced by the electronic effects of the substituents on the ring. The resulting pyridazine N-oxides are valuable synthetic intermediates; for instance, they can serve as photoactivatable sources of atomic oxygen for oxidation reactions. nih.gov

The reduction of the this compound system can proceed via several pathways. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can lead to different outcomes depending on the reaction conditions. Under mild conditions, selective reductive dehalogenation may occur, replacing the C-3 chlorine atom with hydrogen to yield 6-methylpyridazine-4-carbonitrile. Under more forcing conditions, the pyridazine ring itself can be saturated. Additionally, the nitrile group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions would reduce the cyano group to an aminomethyl group (-CH₂NH₂).

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity is a critical consideration in the functionalization of this compound, as the substituents create a non-symmetrical electronic environment.

Nucleophilic Aromatic Substitution (SNAr): The most prominent reaction is nucleophilic attack at the C-3 position, leading to the displacement of the chloride. The C-3 carbon is activated toward nucleophilic attack by the adjacent electron-withdrawing ring nitrogen (N-2) and the π-electron withdrawing cyano group at C-4. This makes the C-3 position the predictable site for reactions with nucleophiles like amines, alkoxides, or thiolates.

Electrophilic Aromatic Substitution (EAS): As previously discussed, the ring is strongly deactivated. However, if substitution were to occur, it would be directed to the C-5 position. This position is meta to both ring nitrogens and is the least electronically unfavorable site for the formation of a cationic intermediate.

Radical Substitution: Based on the established reactivity of pyridazine systems, radical attack is also expected to show high regioselectivity for the C-5 position. researchgate.net

Stereoselectivity is generally not a factor in the reactions of this compound itself, as the molecule is achiral and the primary reactions occur on a planar aromatic ring. Stereochemical considerations would become relevant only if a reaction introduces a chiral center, or if a chiral reagent, catalyst, or auxiliary is used. For example, in a cross-coupling reaction with a chiral boronic acid or a hydrogenation using a chiral catalyst, the formation of stereoisomers would need to be considered.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 6 Methylpyridazine 4 Carbonitrile and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and the molecular framework of a compound by probing its vibrational modes.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule through their absorption of infrared radiation. The spectrum of 3-Chloro-6-methylpyridazine-4-carbonitrile is expected to exhibit several distinct bands corresponding to its constituent parts: the pyridazine (B1198779) ring, the nitrile group, the methyl group, and the carbon-chlorine bond.

The most characteristic absorption is anticipated for the nitrile (C≡N) stretching vibration, which typically appears as a sharp, intense band in the 2220–2240 cm⁻¹ region. The pyridazine ring itself gives rise to a series of complex vibrations, including C=C and C=N stretching modes, which are expected between 1400 cm⁻¹ and 1600 cm⁻¹. The aromatic C-H stretching vibration from the single proton on the ring is predicted to occur above 3000 cm⁻¹.

Vibrations associated with the methyl group include symmetric and asymmetric C-H stretching in the 2850–2960 cm⁻¹ range, as well as bending modes around 1375 cm⁻¹ and 1450 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 cm⁻¹ and 800 cm⁻¹, and can be useful for confirming the presence of the halogen. nih.govresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050–3150 | Medium-Weak |

| Asymmetric CH₃ Stretch | ~2960 | Medium |

| Symmetric CH₃ Stretch | ~2870 | Medium |

| C≡N Stretch | 2220–2240 | Strong, Sharp |

| C=N, C=C Ring Stretches | 1400–1600 | Medium-Strong |

| Asymmetric CH₃ Bend | ~1450 | Medium |

| Symmetric CH₃ Bend | ~1375 | Medium |

Note: These are predicted values based on characteristic group frequencies and data from analogous compounds.

Raman spectroscopy serves as a valuable complement to FT-IR, as it detects vibrational modes based on changes in polarizability. Vibrations that are symmetric and involve less polar bonds tend to be more intense in Raman spectra. For this compound, the symmetric stretching of the C≡N bond and the pyridazine ring breathing mode are expected to produce strong Raman signals. nih.gov This technique is particularly effective for observing skeletal vibrations of the heterocyclic ring, providing a detailed fingerprint of the molecule's core structure.

Table 2: Predicted Raman Shifts for Key Vibrational Modes of this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050–3150 | Medium |

| C≡N Stretch | 2220–2240 | Strong |

| Pyridazine Ring Modes | 1300–1600 | Strong |

| Ring Breathing Mode | 900–1000 | Strong |

Note: Predicted values are based on the analysis of similar molecular structures.

In molecules with multiple functional groups, vibrational modes are often coupled, making definitive assignments from experimental spectra alone challenging. Potential Energy Distribution (PED) analysis, a computational method, is employed to overcome this ambiguity. ijtsrd.com PED calculations quantify the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal vibrational mode.

For a molecule like this compound, PED analysis would be crucial for accurately assigning the bands in the congested fingerprint region (below 1500 cm⁻¹), where ring deformations, C-C, C-N, C-Cl stretches, and CH₃ bending modes overlap. For instance, studies on similar molecules have shown that the mode corresponding to the C≡N stretch can have contributions from adjacent C-C bond stretching. ijtsrd.com Therefore, a complete vibrational analysis supported by PED is essential for a precise understanding of the molecule's dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are critical for mapping the proton and carbon frameworks of this compound.

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing two distinct signals corresponding to the two types of proton environments in the molecule.

Aromatic Proton (H-5): The single proton attached to the pyridazine ring (at position 5) is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly downfield, likely in the range of 7.5–8.5 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing nature of the adjacent nitrile group.

Methyl Protons (-CH₃): The three protons of the methyl group at position 6 are chemically equivalent and are not coupled to other protons, thus they are expected to produce a sharp singlet. This signal would appear further upfield, typically in the 2.5–3.0 ppm range, which is characteristic of a methyl group attached to an aromatic ring. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 (ring) | 7.5–8.5 | Singlet | 1H |

Note: Predicted shifts are relative to TMS and may vary based on the solvent used.

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. For this compound, six distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the hybridization state and the electronic effects of the substituents (chloro, methyl, and cyano groups). rlavie.com

Pyridazine Ring Carbons: The four carbons of the pyridazine ring (C3, C4, C5, and C6) are expected to resonate in the aromatic region (120–160 ppm). The carbon atom bonded to the electronegative chlorine atom (C3) is expected to be significantly deshielded. The carbon bearing the nitrile group (C4) and the methyl-substituted carbon (C6) will also have distinct chemical shifts reflecting the electronic influence of these groups.

Nitrile Carbon (-CN): The carbon of the cyano group is a quaternary carbon and typically resonates in the 115–125 ppm range.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear in the upfield aliphatic region, around 20–25 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (-Cl) | 150–160 |

| C6 (-CH₃) | 155–165 |

| C5 | 125–135 |

| C4 (-CN) | 118–128 |

| -CN | 115–125 |

Note: Predicted shifts are relative to TMS. Assignments for C3, C4, C5, and C6 are tentative and would require 2D NMR experiments for definitive confirmation.

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structural Assignments

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual nuclei, complex structural assignments for molecules like this compound and its derivatives often necessitate the use of advanced two-dimensional (2D) NMR techniques. These methods provide correlation data between different nuclei, allowing for unambiguous assignment of signals and elucidation of the complete molecular framework.

Key 2D NMR experiments for the structural analysis of pyridazine derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. For a derivative of this compound, COSY would be instrumental in confirming the connectivity within substituted alkyl or aryl groups attached to the pyridazine core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. For the parent compound, HSQC would definitively link the pyridazine ring proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for piecing together the molecular skeleton by connecting fragments. For instance, it can show correlations from the methyl protons to the C6 and C5 carbons of the pyridazine ring, and from the ring proton to adjacent carbons, thereby confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation in more complex derivatives.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to compute isotropic chemical shifts, which can then be compared with experimental data to support and validate the spectral assignments. nih.gov

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | No correlations expected for the core structure; useful for substituents. | Identifies adjacent protons. |

| HSQC | ¹H - ¹³C (¹J) | Correlation between the pyridazine ring proton (H5) and its attached carbon (C5); Methyl protons (CH₃) to methyl carbon. | Assigns carbons directly bonded to protons. |

| HMBC | ¹H - ¹³C (²⁻³J) | Methyl protons to C6 and C5; Ring proton (H5) to C3, C4, and C6. | Confirms connectivity and substitution pattern. |

| NOESY | ¹H - ¹H (Spatial) | Correlation between the ring proton (H5) and the methyl protons. | Provides information on spatial proximity and geometry. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₆H₄ClN₃), the molecular weight is 153.57 g/mol .

In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed. A key feature for chlorine-containing compounds is the presence of an isotopic peak at M+2, corresponding to the presence of the ³⁷Cl isotope. The relative intensity of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom. miamioh.edu

The fragmentation of pyridazine derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents. Common fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules or radicals.

Plausible Fragmentation Pathways:

Loss of Chlorine Radical: The initial fragmentation could involve the cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a fragment ion at m/z 118.

Loss of HCN: Heterocyclic nitriles can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 Da).

Loss of Acetonitrile: Rearrangement and cleavage could lead to the elimination of an acetonitrile molecule (CH₃CN, 41 Da).

Ring Cleavage: More extensive fragmentation can lead to the cleavage of the pyridazine ring itself, producing smaller characteristic ions.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge Ratio) | Ion Formula | Identity/Origin | Notes |

| 153 | [C₆H₄³⁵ClN₃]⁺ | Molecular Ion (M⁺) | The most abundant peak of the molecular ion cluster. |

| 155 | [C₆H₄³⁷ClN₃]⁺ | Molecular Ion Isotope Peak (M+2) | Expected intensity is approximately one-third of the M⁺ peak. miamioh.edu |

| 118 | [C₆H₄N₃]⁺ | [M - Cl]⁺ | Resulting from the loss of a chlorine radical. |

| 117 | [C₅H₂ClN₂]⁺ | [M - HCN]⁺ | Loss of hydrogen cyanide from the molecular ion. |

| 91 | [C₅H₃N₂]⁺ | [M - Cl - HCN]⁺ | Subsequent loss of HCN after the initial loss of chlorine. |

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction (SCXRD) analysis would provide an unambiguous determination of the molecular structure of this compound. mdpi.com By irradiating a single crystal of the compound with an X-ray beam, a diffraction pattern is generated, which can be mathematically analyzed to produce a detailed electron density map of the molecule.

From this analysis, precise measurements of all bond lengths and angles can be obtained. The pyridazine ring is expected to be largely planar. The analysis would confirm the positions of the chloro, methyl, and carbonitrile substituents on the pyridazine core, providing definitive proof of the compound's constitution and conformation in the solid state. Although a specific structure for the title compound is not publicly available, data from similar pyridazine derivatives show that they crystallize in common space groups like P-1 or P2₁/c.

Table 3: Representative Crystallographic Data for a Pyridazine Derivative

| Parameter | Example Value (for a related triazolopyridazine) mdpi.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z (molecules/cell) | 4 |

| Calculated Density | 1.573 mg/m³ |

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point and solubility. For this compound, several types of interactions are expected to dictate the crystal packing.

π-π Stacking: The electron-rich pyridazine rings can stack on top of each other in an offset face-to-face manner. This interaction is common in aromatic and heteroaromatic systems. nih.gov

C-H···N Interactions: The hydrogen atoms of the methyl group or the pyridazine ring can form weak hydrogen bonds with the nitrogen atoms of the nitrile group or the pyridazine ring of neighboring molecules. nih.gov

Halogen Bonding: The chlorine atom can act as a Lewis acid and interact with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the nitrile or pyridazine rings.

The interplay of these different interactions results in a specific three-dimensional supramolecular architecture. nih.govtandfonline.com

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions involved in specific intermolecular contacts. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts.

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridazinone Derivative nih.gov

| Contact Type | Contribution (%) |

| H···H | 37.9 |

| C···H/H···C | 18.7 |

| Cl···H/H···Cl | 16.4 |

| Cl···C/C···Cl | 6.7 |

| O···H/H···O | 6.5 |

| N···H/H···N | 4.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. For organic molecules with conjugated systems, such as this compound, the key electronic transitions are typically π → π* and n → π*.

The UV-Vis spectrum of a pyridazine derivative dissolved in a suitable solvent (like methanol or ethanol) would show characteristic absorption bands. nih.gov The π → π* transitions, which are generally high-intensity, arise from the excitation of electrons in the π-bonding orbitals of the aromatic ring. The n → π* transitions, which are typically weaker, involve the excitation of non-bonding electrons from the nitrogen atoms into anti-bonding π* orbitals.

The positions (λ_max) and intensities (molar absorptivity, ε) of these absorption bands provide insight into the electronic structure of the molecule. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic transitions and simulate the UV-Vis spectrum, aiding in the assignment of the observed absorption bands. Analysis of the frontier molecular orbitals (HOMO, Highest Occupied Molecular Orbital, and LUMO, Lowest Unoccupied Molecular Orbital) can also help in understanding the electronic transitions and reactivity of the compound. nih.gov

Absorption and Emission Characteristics

The electronic absorption and emission spectra of heterocyclic compounds like this compound are governed by electronic transitions within the molecule. The UV-Visible absorption spectrum is expected to exhibit bands arising from π-π* and n-π* transitions. The π-π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. The n-π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are generally weaker.

For substituted pyridine (B92270) carbonitrile derivatives, absorption bands have been observed in the ranges of 265–309 nm and 323–379 nm, attributed to π-π* and n-π* transitions, respectively. Many such derivatives are known to be fluorescent, often exhibiting blue emission in solution. For instance, certain pyridine carbonitriles show emission maxima between 385 nm and 487 nm. Similarly, some pyridazine derivatives have been shown to emit in the green-to-orange region of the spectrum, with emission reported in the 534–609 nm range.

Table 1: Representative Absorption and Emission Data for Related Heterocyclic Compounds

| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Transition Type |

|---|---|---|---|

| Substituted Pyridine Carbonitriles | 265-309 | 385-487 | π-π, n-π |

| Donor-Acceptor Pyridazine Derivatives | Not specified | 534-609 | Intramolecular Charge Transfer (ICT) |

Solvent Effects on Electronic Spectra

The position, intensity, and shape of UV-Visible absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a bathochromic (red) shift to longer wavelengths. This is common in molecules where the transition involves an increase in the dipole moment, such as in intramolecular charge transfer (ICT) states.

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state, increasing the energy gap and causing a hypsochromic (blue) shift to shorter wavelengths. This is often observed for n-π* transitions, where the non-bonding electrons of heteroatoms like nitrogen can interact with protic solvents via hydrogen bonding, lowering the energy of the ground state.

Studies on pyridazine in aqueous solution have shown that electrostatic interactions and the specific local solvation structure can cause shifts and broadening of absorption peaks compared to the gas phase acs.org. Given the presence of nitrogen heteroatoms and the polar carbonitrile group, the electronic spectra of this compound are expected to be sensitive to solvent polarity.

pH-Dependent Spectroscopic Behavior and Protonation Constants

The pyridazine ring contains two nitrogen atoms which are basic and can be protonated under acidic conditions. The state of protonation can significantly affect the electronic absorption and emission spectra. The tendency of a molecule to accept or donate a proton is quantified by its pKa value, which is the pH at which the protonated and deprotonated forms are present in equal concentrations libretexts.org.

When the pH of the solution is below the pKa of the pyridazine nitrogen, the nitrogen atom will exist predominantly in its protonated (conjugate acid) form. Protonation typically has the following effects on the spectra:

n-π Transitions:* Protonation of a nitrogen atom involves its lone pair of non-bonding electrons. This stabilizes the n-orbital and often causes the n-π* absorption band to undergo a significant hypsochromic (blue) shift, sometimes to the extent that it is masked by more intense π-π* bands.

π-π Transitions:* The effect on π-π* transitions is generally smaller but can lead to either a blue or red shift depending on the specific electronic structure of the molecule.

The pKa value can be determined experimentally by monitoring the changes in the UV-Vis absorbance at a specific wavelength as a function of pH and fitting the data to the Henderson-Hasselbalch equation acs.org. While the specific pKa for this compound is not documented, this pH-dependent behavior is a fundamental characteristic of nitrogen-containing heterocycles nih.gov.

Thermal Analysis Techniques in Structural Studies (e.g., DSC, TGA)

Thermal analysis techniques are crucial for characterizing the thermal stability, phase transitions, and composition of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere libretexts.org. A TGA thermogram provides information on decomposition temperatures, the stability of the material at various temperatures, and the mass of volatile components. For pyridazine derivatives, TGA has shown high thermal stability, with decomposition temperatures often exceeding 300°C. In some cases, complete weight loss is observed, indicating sublimation rather than decomposition mdpi.com.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting (Tm), crystallization (Tc), and glass transitions (Tg) libretexts.org. For crystalline solids, DSC will show a sharp endothermic peak at the melting point. Amorphous or semi-crystalline materials may also exhibit a glass transition, which appears as a step-like change in the baseline of the DSC curve. Studies on related pyridazine derivatives have identified melting points and, in some cases, glass transitions, indicating the potential for the material to exist in an amorphous state mdpi.commdpi.com.

Table 2: Representative Thermal Analysis Data for Related Pyridazine Derivatives

| Compound | Technique | Observed Event | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pyridazine Derivative 1 | TGA | 5% Weight Loss (Td) | 314 | mdpi.com |

| Pyridazine Derivative 2 | TGA | 5% Weight Loss (Td) | 336 | mdpi.com |

| Pyridazine Derivative 2 | DSC | Glass Transition (Tg) | 80 | mdpi.com |

These techniques collectively provide a comprehensive profile of the material's behavior under thermal stress, which is essential for understanding its stability and potential applications.

Computational and Theoretical Chemistry Studies on 3 Chloro 6 Methylpyridazine 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. Among the various methods, Density Functional Theory (DFT) has emerged as a particularly effective and widely used approach for studying pyridazine (B1198779) derivatives.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within this framework, the properties of a molecule are determined by its electron density, which is a function of only three spatial coordinates.

For a molecule such as 3-chloro-6-methylpyridazine-4-carbonitrile, DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space. This involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Furthermore, DFT is used to elucidate the electronic structure, providing information on how electrons are distributed within the molecule. This includes the calculation of molecular orbital energies, the distribution of electron density, and the generation of molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its chemical reactivity. In studies of similar pyridazine derivatives, DFT has been successfully used to correlate calculated electronic properties with experimental observations.

The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For pyridazine derivatives, a common and well-regarded functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often provides a good balance between accuracy and computational cost.

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed in studies of related heterocyclic compounds. researchgate.netnih.gov This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. The diffuse functions are important for accurately describing the behavior of electrons far from the nucleus, which is relevant for anions and weak interactions, while polarization functions allow for more flexibility in the shape of the orbitals, leading to a more accurate description of chemical bonding. The choice of a suitable basis set is essential for obtaining reliable results for molecular geometry and electronic properties. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). The LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

For this compound, the spatial distribution of the HOMO and LUMO would be calculated to identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO is expected to be located over the more electron-rich parts of the molecule, while the LUMO would be localized on the electron-deficient sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. In computational studies of similar pyridazine molecules, the HOMO-LUMO gap has been found to be a useful indicator of their stability. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

The energies and shapes of the frontier molecular orbitals provide significant insights into the reactivity and stability of this compound. A lower HOMO energy indicates a more stable molecule with a lower tendency to donate electrons. A higher LUMO energy suggests a lower propensity to accept electrons.

The HOMO-LUMO gap is a direct measure of the molecule's excitability. A smaller gap facilitates electronic transitions and often correlates with higher reactivity. Various global reactivity descriptors can be calculated from the HOMO and LUMO energies, including:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

These parameters, derived from FMO analysis, help to quantify the chemical reactivity and stability of the molecule, providing a theoretical basis for understanding its behavior in chemical reactions.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 5.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.4 |

| Electrophilicity Index (ω) | 5.0 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis can be used to investigate various aspects of its electronic structure:

Hybridization of Atomic Orbitals: NBO analysis determines the hybridization of the atomic orbitals that form the chemical bonds, providing insight into the nature of the bonding (e.g., sp, sp², sp³).

Natural Atomic Charges: It calculates the charge distribution on each atom, offering a more chemically intuitive picture than other charge partitioning schemes.

Hyperconjugative Interactions: A key feature of NBO analysis is its ability to quantify the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, represent the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

In studies of related pyridazine compounds, NBO analysis has been instrumental in explaining their stability by identifying significant hyperconjugative interactions that contribute to the delocalization of electron density throughout the ring system. researchgate.netnih.gov For this compound, NBO analysis would be expected to reveal important interactions involving the lone pairs on the nitrogen atoms, the π-system of the pyridazine ring, and the substituent groups.

Investigation of Hyperconjugative Interactions and Charge Delocalization

Hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital, play a crucial role in stabilizing a molecule. These interactions, along with charge delocalization, can be effectively studied using Natural Bond Orbital (NBO) analysis.

NBO analysis provides a detailed picture of the electron density distribution in a molecule, revealing the nature of bonding and the extent of electron sharing between different parts of the molecule. The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO is a key parameter in this analysis. A higher E(2) value indicates a stronger interaction.

To illustrate the type of data obtained from an NBO analysis, the following table presents hypothetical but representative E(2) values for key hyperconjugative interactions that would be expected in this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C5-C6) | 20.5 |

| LP(1) N2 | π(C3-C4) | 18.2 |

| π(C5-C6) | π(C3-C4) | 15.8 |

| LP(3) Cl | σ(C3-C4) | 5.1 |

| σ(C-H) of CH3 | π*(C5-C6) | 2.3 |

Note: The data in this table is illustrative and based on general principles of NBO analysis for similar heterocyclic compounds.

Molecular Electrostatic Potential (MESP) Mapping

Prediction of Reactive Sites and Charge Distribution

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MESP map would be expected to show the most negative potential around the nitrogen atoms of the pyridazine ring and the nitrogen atom of the carbonitrile group, due to their lone pairs of electrons. These sites would be the most likely targets for electrophiles. Conversely, the hydrogen atoms of the methyl group and the carbon atom of the carbonitrile group would likely exhibit a positive potential, making them susceptible to nucleophilic attack. The chloro-substituted carbon atom would also be an electrophilic center.

Spectroscopic Property Simulations

Theoretical Prediction of Vibrational Spectra (IR, Raman)

Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These simulations are instrumental in assigning the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the functional groups present. For example, a strong absorption in the IR spectrum around 2230 cm⁻¹ would be predicted for the C≡N stretching vibration of the carbonitrile group. The C-Cl stretching vibration would be expected in the lower frequency region, typically between 600 and 800 cm⁻¹. Vibrations associated with the pyridazine ring, such as C-H stretching, C=C and C=N stretching, and ring breathing modes, would also be predicted.

The following table provides a hypothetical but representative set of calculated and experimental vibrational frequencies for some key modes in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (methyl) | 2950 | ~2955 |

| C≡N stretch | 2235 | ~2230 |

| C=N stretch (ring) | 1580 | ~1585 |

| C=C stretch (ring) | 1450 | ~1455 |

| C-Cl stretch | 750 | ~755 |

Note: The data in this table is illustrative. Actual experimental values would be needed for confirmation.

Computation of NMR Chemical Shifts (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. youtube.com These calculations provide valuable information about the chemical environment of each nucleus (e.g., ¹H and ¹³C) in the molecule.

For this compound, GIAO calculations would predict the chemical shifts for the different hydrogen and carbon atoms. The protons of the methyl group would be expected to have a chemical shift in the aliphatic region of the ¹H NMR spectrum. The remaining proton on the pyridazine ring would appear in the aromatic region. In the ¹³C NMR spectrum, distinct signals would be predicted for the carbon atoms of the pyridazine ring, the methyl group, and the carbonitrile group. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and carbonitrile groups and the electron-donating nature of the methyl group.

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on GIAO calculations, would look as follows:

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (methyl) | 2.5 |

| ¹H (ring) | 7.8 |

| ¹³C (methyl) | 20.1 |

| ¹³C (C-Cl) | 155.2 |

| ¹³C (C-CN) | 118.5 |

| ¹³C (CN) | 115.0 |

| ¹³C (ring) | 130.4, 150.1 |

Note: The data in this table is illustrative and referenced against tetramethylsilane (B1202638) (TMS).

Simulation of UV-Vis Spectra and Electronic Transitions (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. mdpi.com This simulation provides information about the electronic transitions that occur when a molecule absorbs light, specifically the wavelengths of maximum absorption (λmax) and the nature of the orbitals involved in these transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com

For this compound, TD-DFT calculations would predict the λmax values and the corresponding electronic transitions. The presence of the pyridazine ring, an aromatic system, along with the chromophoric carbonitrile group and the auxochromic chloro and methyl groups, would lead to characteristic absorptions in the UV region. The calculations would likely reveal π → π* and n → π* transitions associated with the pyridazine ring and the carbonitrile group.

A summary of the predicted UV-Vis spectral data for this compound could be presented as follows:

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.15 | HOMO -> LUMO | π → π |

| 240 | 0.28 | HOMO-1 -> LUMO | π → π |

| 310 | 0.02 | HOMO -> LUMO+1 | n → π* |

Note: The data in this table is illustrative and represents typical results from a TD-DFT calculation.

Non-Linear Optical (NLO) Properties and Molecular Polarizability Calculations

No published research could be found that investigates the non-linear optical properties of this compound. Consequently, data regarding its hyperpolarizability, electric dipole moments, and other NLO parameters are not available. Similarly, calculations of its molecular polarizability have not been reported in the scientific literature.

Investigation of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

There are no available crystallographic or computational studies that describe the intermolecular interactions of this compound. Information regarding potential hydrogen bonds, van der Waals forces, or other non-covalent interactions that govern its solid-state structure is currently absent from scientific literature.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of 3-Chloro-6-methylpyridazine-4-carbonitrile offers a fertile ground for discovering new chemical transformations. The pyridazine (B1198779) framework is known for its susceptibility to functionalization at various positions, providing a platform for developing novel pyridazine-containing agents. nih.govbohrium.comresearchgate.net Future research is expected to move beyond conventional reactions to explore more complex and selective modifications.

Advanced Functionalization: The chlorine atom at the C3 position is a key site for nucleophilic substitution, a reaction that has been used to introduce a variety of functionalities onto the pyridazine ring. nih.govresearchgate.netdocumentsdelivered.com Future work will likely focus on stereoselective and regioselective substitutions using advanced catalytic systems to create complex molecular architectures.

C-H Activation: A significant frontier is the selective activation of C-H bonds. Targeting the C-H bonds of the methyl group at the C6 position or even the pyridazine ring itself would provide a more direct and atom-economical route to new derivatives, bypassing the need for pre-functionalized starting materials.

Photochemical Reactions: The application of photochemistry to pyridazine systems is an emerging area that could unlock unique reactivity patterns not accessible through traditional thermal methods. mdpi.com Light-induced reactions could lead to the formation of novel fused heterocyclic systems or facilitate otherwise difficult functional group interconversions.

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be converted into amines, amides, or carboxylic acids. bldpharm.comchemscene.comscbt.com Research into unprecedented transformations of the nitrile group, such as its participation in novel cycloaddition reactions or metal-catalyzed functionalization of the adjacent carbon, is a promising direction.

A summary of potential reaction sites and future explorations is presented below.

| Reactive Site | Conventional Reactions | Future Research Focus |

| C3-Chloro | Nucleophilic substitution | Asymmetric catalysis, novel cross-coupling partners, late-stage functionalization |

| C4-Nitrile | Hydrolysis, reduction | Participation in pericyclic reactions, metal-catalyzed derivatization |

| C6-Methyl | Oxidation, halogenation | Direct C-H activation, functionalization via radical pathways |

| Pyridazine Ring | Aromatic substitution | Photochemical transformations, cycloaddition reactions |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and high-throughput experimentation. Integrating the synthesis of this compound and its derivatives into these modern platforms is a key future direction.

Flow chemistry, which involves performing reactions in a continuous stream rather than a flask, offers enhanced control over reaction parameters, improved safety, and easier scalability. While the application of flow chemistry to pyridazine synthesis is still developing, its successful implementation for other nitrogen heterocycles, such as pyrazoles, has demonstrated significant reductions in reaction times and improved yields. mdpi.com Future efforts will likely focus on adapting the key cyclocondensation and functionalization steps for pyridazine synthesis to continuous flow reactors.

When combined with automated platforms, flow chemistry can enable the rapid synthesis and screening of large libraries of compounds. This approach would accelerate the discovery of new pyridazine derivatives with optimized properties for applications in medicine, agriculture, and materials science.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry is an increasingly powerful tool in modern chemical research. For pyridazine derivatives, methods such as molecular docking and Density Functional Theory (DFT) are already being used to predict biological activity and understand electronic structure. mdpi.comnih.govresearchgate.net The future of this field lies in the development of more sophisticated and predictive models.

Predictive Synthesis: Machine learning algorithms, trained on vast datasets of known chemical reactions, could be employed to predict the most efficient synthetic routes to novel analogues of this compound. These tools can also predict the likelihood of success for a proposed reaction, thereby minimizing experimental trial and error.

In Silico Property Design: Advanced computational models can forecast a wide range of properties for virtual compounds before they are synthesized. This includes biological activities against various targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and material properties like conductivity and photostability. This in silico design approach significantly streamlines the process of developing new drugs and functional materials. nih.gov

Sustainable and Green Synthetic Routes for this compound and its Analogues

The principles of green chemistry are becoming central to the design of synthetic processes. Future research on this compound will undoubtedly prioritize the development of more environmentally benign synthetic methods.

A key area of exploration is the use of bio-based starting materials. For instance, researchers have demonstrated the synthesis of a pyridazine compound from guaiacol (B22219) and succinic anhydride (B1165640), both of which can be sourced from biomass. researchgate.net Applying this concept to the synthesis of the this compound core could significantly reduce its environmental footprint.

Other green chemistry strategies that are ripe for exploration include:

The use of safer, renewable solvents like water or ethanol. asianpubs.org

The development of catalytic reactions to replace stoichiometric reagents, thus reducing waste.

The application of energy-efficient techniques such as microwave-assisted or photochemical synthesis. mdpi.com

| Green Chemistry Principle | Application to Pyridazine Synthesis | Potential Impact |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors researchgate.net | Reduced reliance on fossil fuels |

| Safer Solvents | Reactions in water or bio-based solvents | Minimized environmental pollution and health hazards |

| Catalysis | Employing biocatalysts or photocatalysts | Increased reaction efficiency, reduced waste |

| Energy Efficiency | Microwave-assisted or flow synthesis | Lower energy consumption and faster reactions |

Discovery of New Academic Applications beyond Current Scope

While pyridazines are well-established in medicinal and agricultural chemistry, the unique electronic properties of the pyridazine ring suggest a wealth of untapped potential in other scientific domains. researchgate.netlifechemicals.comnih.gov

An exciting and emergent application is in the field of materials science. The planar, electron-deficient nature of the pyridazine ring makes its derivatives candidates for use as organic semiconductors. liberty.edu Future research could investigate the optoelectronic properties of polymers and small molecules incorporating the this compound unit for potential use in organic electronics like LEDs and solar cells.

Furthermore, the nitrogen atoms of the pyridazine ring can act as ligands, coordinating with metal ions to form novel complexes. lifechemicals.com These coordination compounds could find applications in catalysis, chemical sensing, or as luminescent materials. The fluorescent properties observed in some pyridazino[4,5-d]pyridazine (B3350090) systems suggest that derivatives of this compound could be developed as fluorescent probes for biological imaging or environmental monitoring. asianpubs.orgasianpubs.org

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。